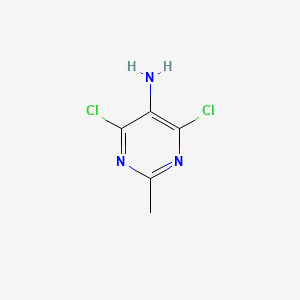

5-Amino-4,6-dichloro-2-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Agrochemicals

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, forms the structural core for a vast array of biologically active compounds. mdpi.comsjomr.org.in These derivatives are fundamental in medicinal chemistry and agrochemical science due to their diverse pharmacological and physiological activities. mdpi.comgsconlinepress.com In the pharmaceutical realm, the pyrimidine scaffold is a constituent of numerous drugs, demonstrating a wide spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. mdpi.comresearchgate.netijpsr.com The structural versatility of the pyrimidine ring allows for modifications that enable the targeting of various biological sites, leading to the development of potent and selective therapeutic agents. mdpi.com

In the field of agrochemicals, pyrimidine derivatives are equally prominent. They are integral to the formulation of modern fungicides, herbicides, and insecticides. mdpi.comnih.govresearchgate.net Commercial fungicides containing the pyrimidine skeleton, such as cyprodinil (B131803) and pyrimethanil, are widely used in agriculture to protect crops from phytopathogenic fungi. nih.gov The efficacy of these compounds stems from their ability to interfere with essential biological processes in pests and pathogens, highlighting the chemical significance of the pyrimidine core in developing effective crop protection solutions. researchgate.net

Role of 5-Amino-4,6-dichloro-2-methylpyrimidine as a Versatile Synthetic Intermediate

This compound serves as a crucial and versatile intermediate in organic synthesis. Its structure, featuring reactive chlorine atoms and an amino group on the pyrimidine ring, makes it an ideal starting material for creating more complex molecules. The chlorine atoms at the 4 and 6 positions can be readily substituted, allowing for the introduction of various functional groups and the construction of diverse molecular architectures.

This compound is a key building block in the synthesis of numerous pharmaceutical agents. guidechem.comnbinno.com For instance, it is an important intermediate in the preparation of Moexipril, a widely used antihypertensive medication. guidechem.com The demand for such intermediates has seen steady growth, reflecting their importance in the pharmaceutical manufacturing pipeline. guidechem.com Furthermore, its structural features make it a preferred choice for developing kinase inhibitors and antiviral agents, where precise structural modifications are essential for biological activity. nbinno.com The compound's consistent chlorination pattern ensures high purity in subsequent synthetic steps. nbinno.com

Below are the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C5H5Cl2N3 |

| Molecular Weight | 178.02 - 193.02 g/mol |

| CAS Number | 39906-04-2 |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 178-182°C |

| Solubility | Soluble in DMF, DMSO; slightly soluble in ethanol (B145695); insoluble in water |

Note: Slight variations in molecular weight may be reported across different sources. nbinno.comscbt.com

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a scaffold for the discovery and development of new biologically active compounds. The main trajectory involves using it as a starting point for multi-step syntheses to produce novel derivatives with potential therapeutic or agrochemical applications. nbinno.comchemicalbook.com

One significant area of research is the synthesis of substituted pyrimidines to explore their potential as inhibitors of specific biological targets, such as cGMP-dependent protein kinases. nbinno.com By modifying the structure of this compound, researchers can design molecules that fit into the active sites of enzymes or receptors, thereby modulating their function. This approach has been used to develop compounds with anti-inflammatory properties by inhibiting nitric oxide production. nih.govresearchgate.net

Another research direction involves the incorporation of this pyrimidine derivative into more complex heterocyclic systems. This strategy aims to create novel chemical entities with unique pharmacological profiles. The synthesis pathways often begin with the substitution of the chloro groups, followed by reactions involving the amino group to build larger, more intricate molecules. guidechem.comchemicalbook.com These investigations continue to expand the chemical space around the pyrimidine core, paving the way for the discovery of next-generation drugs and agrochemicals.

The table below outlines common starting materials and reagents used in the synthesis of this compound and its derivatives.

| Raw Materials / Reagents | Role in Synthesis |

| 4,6-Dihydroxy-2-methylpyrimidine (B75791) | Starting material |

| 2-Methyl-5-nitro-pyrimidine-4,6-diol | Intermediate |

| Phosphorus oxychloride (POCl3) | Chlorinating agent |

| Raney nickel | Catalyst for hydrogenation |

| N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide | Precursor |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dichloro-2-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRXXAMAHOGYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353084 | |

| Record name | 5-Amino-4,6-dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39906-04-2 | |

| Record name | 4,6-Dichloro-2-methyl-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39906-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4,6-dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pyrimidinamine, 4,6-dichloro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 4,6 Dichloro 2 Methylpyrimidine

Established Synthetic Routes to 5-Amino-4,6-dichloro-2-methylpyrimidine

The formation of this compound can be achieved through distinct and well-documented synthetic routes. These methods include direct chlorination and amination of pyrimidine (B1678525) derivatives, conversion of diol precursors, and a more complex multi-step synthesis that builds the substituted ring from acyclic precursors.

One common approach involves the introduction of the amino group onto a pre-existing 4,6-dichloro-2-methylpyrimidine (B42779) skeleton. This method leverages the reactivity of the chlorine atoms on the pyrimidine ring towards nucleophilic substitution.

The synthesis can be achieved through the direct amination of a 4,6-dichloropyrimidine (B16783). The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic substitution by ammonia (B1221849) or other amine sources. nih.gov This reaction is a standard method for introducing amino groups to halogenated N-heterocycles. nih.gov While direct amination of 4,6-dichloropyrimidine with various amines is a known transformation, the specific synthesis of the 5-amino derivative via this route requires careful control of reaction conditions to achieve the desired regioselectivity, as the 5-position is not inherently activated for this type of substitution without a directing group.

Amination reactions on chloropyrimidines are typically conducted in polar solvents that can facilitate the nucleophilic substitution process. Solvents such as ethanol (B145695) are commonly employed. mdpi.com The reaction often requires elevated temperatures to proceed at a practical rate, with reflux conditions being typical. mdpi.com The use of a base, such as triethylamine (B128534), is also common to neutralize the HCl generated during the reaction. mdpi.com

A highly effective and frequently cited method for synthesizing this compound involves the direct chlorination of 5-amino-2-methylpyrimidine-4,6-diol (B1282730). guidechem.com This transformation is a specific example of a general method where dihydroxypyrimidines are converted to their corresponding dichlorinated analogues. mdpi.comresearchgate.net

The reaction is typically carried out using phosphorus oxychloride (POCl₃) as both the chlorinating agent and often as the solvent. guidechem.comcsuohio.edu The mixture of 5-amino-2-methylpyrimidine-4,6-diol and POCl₃ is heated in a sealed tube under an inert atmosphere (e.g., argon) at high temperatures, for instance, 110°C for an extended period, such as 20 hours. guidechem.com After the reaction is complete, the mixture is carefully quenched by pouring it onto ice, and the pH is adjusted to 8 with a base like NaOH. guidechem.com The product is then extracted with an organic solvent like dichloromethane (B109758) (CH₂Cl₂). guidechem.com This process yields the target compound, this compound, as a solid product. guidechem.com

| Reagent | Temperature | Duration | Yield |

| POCl₃ | 110°C | 20 hours | 26% |

This interactive table summarizes the reaction conditions for the synthesis of this compound from 5-Amino-2-methylpyrimidine-4,6-diol.

An alternative and more intricate route to this compound begins with simple acyclic esters and involves building the pyrimidine ring through a series of nitration, cyclization, chlorination, and reduction steps. guidechem.com This pathway provides a versatile method for constructing the core structure from fundamental building blocks. guidechem.comgoogle.com

The synthesis commences with the nitration of succinic acid diethyl ester. guidechem.com This initial step is performed using a mixture of concentrated nitric acid and concentrated sulfuric acid at controlled temperatures, typically ranging from 20 to 60°C. guidechem.com This electrophilic substitution reaction introduces a nitro group onto the carbon backbone, yielding 2-nitro-succinic acid diethyl ester, which is a key intermediate for the subsequent cyclization step. guidechem.com

Cyclization: The 2-nitro-succinic acid diethyl ester is cyclized to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine. guidechem.com

Chlorination: The dihydroxy-pyrimidine derivative is then chlorinated, often using sulfuryl chloride or a similar chlorinating agent, at temperatures between 30 and 80°C. guidechem.com This step converts the hydroxyl groups to chloro groups.

Reduction: Finally, the nitro group at the 5-position is reduced to an amino group. guidechem.com This reduction can be accomplished using various methods, such as catalytic hydrogenation with Raney nickel or using reducing agents like iron powder in acetic acid. guidechem.comgoogle.com This final step yields the desired this compound. guidechem.com

| Step | Reactants | Key Reagent(s) | Product |

| 1. Nitration | Succinic acid diethyl ester | Conc. HNO₃, Conc. H₂SO₄ | 2-Nitro-succinic acid diethyl ester |

| 2. Cyclization | 2-Nitro-succinic acid diethyl ester | Hydrochloric acid | 2-Methyl-5-nitro-4,6-dihydroxypyrimidine |

| 3. Chlorination | 2-Methyl-5-nitro-4,6-dihydroxypyrimidine | Sulfuryl chloride | 4,6-Dichloro-2-methyl-5-nitropyrimidine (B82758) |

| 4. Reduction | 4,6-Dichloro-2-methyl-5-nitropyrimidine | Raney Nickel or Fe/Acetic Acid | This compound |

This interactive table outlines the key stages of the multi-step synthesis route.

Multi-step Synthesis via Nitration and Reduction

Cyclization to 2-Methyl-5-nitro-4,6-dihydroxypyrimidine

One synthetic route to this compound involves the initial formation of a nitrated dihydroxypyrimidine intermediate. This is achieved through the cyclization of 2-nitro-succinic acid diethyl ester. guidechem.com The reaction proceeds by treating the nitro-substituted ester with hydrochloric acid, which facilitates the ring-closure to yield 2-methyl-5-nitro-4,6-dihydroxypyrimidine. guidechem.com This cyclization step is crucial as it establishes the core pyrimidine structure with the nitro group already in the desired position for subsequent reduction.

An alternative approach involves the nitration of a pre-formed pyrimidine ring. 4,6-dihydro-2-methyl-pyrimidine can be nitrated using a mixture of nitric acid, trichloroacetic acid, and acetic acid to produce 4,6-Dihydro-2-methyl-5-nitropyrimidine in high yield. asianpubs.org

Chlorination with Sulfuryl Chloride

The transformation of the dihydroxy pyrimidine intermediate into a dichlorinated species is a key step. The compound 2-methyl-5-nitro-4,6-dihydroxypyrimidine can be effectively chlorinated using sulfuryl chloride. guidechem.com This reaction replaces the hydroxyl groups at the 4 and 6 positions of the pyrimidine ring with chlorine atoms. The process is typically conducted at elevated temperatures, with a range of 30 to 80°C being cited as effective for the transformation. guidechem.com This step yields 4,6-dichloro-2-methyl-5-nitropyrimidine, the direct precursor to the final target compound in this synthetic sequence.

| Reactant | Chlorinating Agent | Temperature Range | Product |

| 2-Methyl-5-nitro-4,6-dihydroxypyrimidine | Sulfuryl chloride | 30-80°C | 4,6-Dichloro-2-methyl-5-nitropyrimidine |

Reduction using Raney Nickel Hydrogenation

The final step in this particular synthesis is the reduction of the nitro group on the 4,6-dichloro-2-methyl-5-nitropyrimidine intermediate. This transformation is accomplished through catalytic hydrogenation using Raney Nickel. guidechem.comresearchgate.net Raney Nickel is a highly effective catalyst for the reduction of nitro functional groups to primary amines. orgsyn.orgmasterorganicchemistry.com The reaction involves treating the nitro-pyrimidine compound with hydrogen gas in the presence of the Raney Nickel catalyst, which leads to the selective reduction of the nitro group to an amino group, affording the target molecule, this compound. guidechem.com

Alternative Chlorination Strategies

Triphosgene-Mediated Chlorination of 4,6-Dihydroxy-2-methylpyrimidine (B75791)

An alternative and effective strategy for chlorination avoids the use of more traditional and often hazardous reagents like phosphorus oxychloride. This method utilizes triphosgene (B27547) (bis(trichloromethyl) carbonate), which serves as a safer, solid substitute for phosgene (B1210022) gas. google.comnih.gov The process involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine.

In a typical procedure, 4,6-dihydroxy-2-methylpyrimidine is treated with a solution of triphosgene in a suitable solvent like dichloroethane, in the presence of a base such as N,N-diethylaniline. google.com The reaction mixture is heated to reflux for several hours to ensure complete conversion. This method is noted for being safe, easy to operate, and suitable for industrial-scale production. google.com The use of triphosgene in conjunction with pyridine (B92270) is also a well-established method for the chlorination of alcohols. nih.govresearchgate.netlsu.edursc.org

| Reactant | Chlorinating Agent | Base / Solvent | Conditions | Product |

| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene | N,N-diethylaniline / Dichloroethane | Reflux, 6-8 hours | 4,6-Dichloro-2-methylpyrimidine |

Cyclization of Acetamidine (B91507) Hydrochloride and Dimethyl Malonate

The precursor for the triphosgene-mediated chlorination, 4,6-dihydroxy-2-methylpyrimidine, is commonly synthesized via a condensation-cyclization reaction. This involves reacting acetamidine hydrochloride with a malonic ester, such as dimethyl malonate or diethyl malonate. asianpubs.orggoogle.comtsijournals.com The reaction is carried out in an alcoholic solvent like methanol (B129727), in the presence of a strong base, typically sodium methoxide (B1231860). google.com

The process involves adding sodium methoxide to methanol under ice-bath conditions, followed by the addition of dimethyl malonate and acetamidine hydrochloride. google.com The reaction proceeds at room temperature for several hours. After removal of the solvent, the product is precipitated by acidifying the aqueous solution. google.com This method provides the dihydroxy-pyrimidine precursor in high yield. google.comtsijournals.com

| Reactants | Base / Solvent | Conditions | Product | Yield |

| Acetamidine hydrochloride, Dimethyl malonate | Sodium methoxide / Methanol | 18-25°C, 3-5 hours | 4,6-Dihydroxy-2-methylpyrimidine | 86-87% google.com |

Chemical Reactivity and Derivatization of this compound

This compound is a versatile chemical intermediate used in the synthesis of more complex molecules, particularly pharmaceuticals. guidechem.comnbinno.com Its reactivity is primarily defined by the two chlorine atoms and the amino group attached to the pyrimidine ring.

The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution. These positions are activated towards substitution by the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the displacement of the chloride ions by a variety of nucleophiles, such as amines, alcohols, and thiols, enabling the construction of diverse molecular scaffolds. This reactivity is fundamental to its use as a building block for kinase inhibitors and antiviral agents. nbinno.com

The amino group at position 5 can undergo reactions typical of aromatic amines. It can be acylated, alkylated, or used as a handle for further heterocyclic ring formation. For example, it can react with formic acid in the synthesis of purine (B94841) analogs. The interplay between the reactivity of the chloro and amino groups allows for sequential and selective modifications, making it a valuable precursor in multi-step organic synthesis.

Nucleophilic Substitution Reactions of the Chloro Groups

The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens. This reactivity allows for the introduction of a variety of functional groups.

Reactions with Amines, Thiols, and Alkoxides

The chloro groups of this compound can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides. The reactions of symmetrically substituted 4,6-dichloropyrimidine derivatives with different types of nucleophilic amines proceed under conventional conditions with stoichiometric control of the reactants. mdpi.com For instance, studies on the related compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that it undergoes SNAr amination reactions with a range of amines, including aliphatic, cyclic, and aromatic amines, in the presence of a base like triethylamine in refluxing ethanol. mdpi.com

Similarly, alkoxides can displace the chloro groups. In reactions involving 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the presence of a strong base like sodium hydroxide (B78521) in an alcoholic solvent leads to the incorporation of alkoxide ions via solvolysis. mdpi.com This suggests that this compound would react analogously with various alkoxides to yield the corresponding 4,6-dialkoxy derivatives.

While direct experimental data on the reaction of this compound with thiols is not extensively detailed in the reviewed literature, the general reactivity of dichloropyrimidines suggests that such reactions are feasible. The exploration of reactions with thiol nucleophiles has been suggested as a way to increase the chemical diversity of pyrimidine and purine libraries derived from similar scaffolds. chemrxiv.org

Below is a representative table of nucleophilic substitution reactions on the closely related 2-amino-4,6-dichloropyrimidine (B145751) scaffold, which provides insight into the expected reactivity of this compound.

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Various Amines | Triethylamine, Ethanol, Reflux | 4-Amino-6-chloro- or 4,6-Diaminopyrimidine | mdpi.com |

| Alkoxides (from alcohol solvent) | Sodium Hydroxide, Alcohol | 4-Alkoxy-6-chloro- or 4,6-Dialkoxypyrimidine | mdpi.com |

Formation of Amino Amido Pyrimidine Derivatives

The amino group at the 5-position can undergo reactions, such as condensation, to form more complex derivatives. A study on the condensation reaction between this compound and 1-acetyl-2-imidazolin-2-one in the presence of phosphorus oxychloride (POCl3) as a solvent was investigated. csuohio.edunih.govuq.edu.au This reaction predominantly yielded 4,6-dichloro-2-methyl-5-(1-acetyl-tetrahydro-imidazo-2-ylidene)aminopyrimidine, indicating a reaction at the amino group. csuohio.edunih.govuq.edu.au

While this specific reaction does not result in a simple acylation of the amino group to form a standard amide, it demonstrates the reactivity of the 5-amino group towards electrophilic reagents. The formation of N-(4,6-dichloro-2-methylpyrimidin-5-yl)amides through direct acylation with acyl chlorides or anhydrides is a plausible transformation, although specific examples were not detailed in the reviewed sources. Related compounds, such as 2,5-diamino-4,6-dihydroxypyrimidine, can be converted to formamido derivatives, which are then chlorinated to yield N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, a key intermediate in the synthesis of antiviral nucleotide derivatives. google.comgoogle.comgoogle.com

Displacement with 2-Aminoethanol

Specific details regarding the reaction of this compound with 2-aminoethanol were not found in the provided search results. However, based on the reactivity of the chloro groups with other amine nucleophiles, it is highly probable that 2-aminoethanol would react to displace one or both chlorine atoms. The outcome would likely depend on the reaction conditions, such as stoichiometry and temperature. The amino group of 2-aminoethanol is expected to be the primary nucleophile, leading to the formation of 4-chloro-6-((2-hydroxyethyl)amino)-2-methylpyrimidin-5-amine or 4,6-bis((2-hydroxyethyl)amino)-2-methylpyrimidin-5-amine.

Reactions Involving the Amino Group

The 5-amino group of the title compound can also undergo various chemical transformations, including oxidation and as a precursor in reduction reactions for the synthesis of the title compound itself.

Oxidation to Nitro Derivatives

The direct oxidation of the 5-amino group in this compound to a 5-nitro derivative is a challenging transformation that is not well-documented in the literature. Generally, the oxidation of amino groups on electron-deficient aromatic rings can be difficult. However, related transformations provide some insights. For example, 5-nitrosopyrimidines can be oxidized to 5-nitropyrimidines. The oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with 30% hydrogen peroxide in trifluoroacetic acid yields the corresponding 5-nitro-2,4,6-triaminopyrimidine. uq.edu.auresearchgate.net This indicates that the C-5 position of the pyrimidine ring is susceptible to oxidation under appropriate conditions. While not a direct oxidation of an amino group, it suggests a potential, albeit likely multi-step, pathway to introduce a nitro group at this position.

Reduction to Corresponding Amines

The synthesis of this compound is commonly achieved through the reduction of its corresponding 5-nitro precursor, 4,6-dichloro-2-methyl-5-nitropyrimidine. This reduction is a key step in one of the primary synthetic routes to the title compound. guidechem.com

One established method involves catalytic hydrogenation. For instance, the reduction can be carried out using Raney nickel as the catalyst. guidechem.com Another common method involves the use of a reducing agent like iron powder in an acidic medium, such as glacial acetic acid. google.com A patent describes the reduction of 4,6-dichloro-5-nitro-2-(propylsulfanyl)pyrimidine using reduced iron powder in a mixture of glacial acetic acid and methanol to yield the corresponding 5-amino derivative. google.com

A typical synthetic pathway to this compound is as follows:

Nitration: Diethyl succinate (B1194679) is nitrated using concentrated nitric acid and sulfuric acid.

Cyclization: The resulting 2-nitro-diethyl succinate is cyclized with hydrochloric acid to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine.

Chlorination: The dihydroxypyrimidine is chlorinated, for example with sulfuryl chloride, to give 4,6-dichloro-2-methyl-5-nitropyrimidine.

Reduction: The 5-nitro group is then reduced to the 5-amino group via Raney nickel hydrogenation to afford this compound. guidechem.com

| Precursor Compound | Reducing Agent/Catalyst | Solvent(s) | Product | Reference |

| 4,6-dichloro-2-methyl-5-nitropyrimidine | Raney Nickel | Not specified | This compound | guidechem.com |

| 4,6-dichloro-5-nitro-2-(propylsulfanyl)pyrimidine | Iron powder | Glacial Acetic Acid, Methanol | 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine | google.com |

Acylation with Benzoyl Chloride

The acylation of this compound with benzoyl chloride results in the formation of N-(4,6-dichloro-2-methylpyrimidin-5-yl)benzamide. This reaction is a nucleophilic acyl substitution where the amino group of the pyrimidine derivative attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, which acts as a scavenger for the hydrochloric acid byproduct. Anhydrous conditions are preferred to prevent the hydrolysis of benzoyl chloride. The solvent of choice is often an aprotic solvent like tetrahydrofuran (B95107) or dichloromethane.

The general procedure involves dissolving this compound and the base in the chosen solvent, followed by the dropwise addition of benzoyl chloride at a controlled temperature, often starting at 0 °C and then allowing the mixture to warm to room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the hydrochloride salt of the base and any unreacted starting materials, followed by drying and removal of the solvent to yield the crude product, which can be further purified by recrystallization.

Table 1: Acylation of this compound with Benzoyl Chloride

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Benzoyl Chloride | N-(4,6-dichloro-2-methylpyrimidin-5-yl)benzamide |

Note: The structures are illustrative representations.

Condensation Reactions

Reaction with 1-Acetyl-2-imidazolin-2-one

The condensation reaction between this compound and 1-acetyl-2-imidazolin-2-one has been studied, particularly using phosphorus oxychloride (POCl3) as the solvent. researchgate.netcsuohio.edu This reaction does not yield the expected 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine. researchgate.netcsuohio.edu Instead, the major product is 4,6-dichloro-2-methyl-5-(1-acetyl-tetra-hydro-imidazo-2-ylidene)-aminopyrimidine, with a byproduct of 4,6-dichloro-2-methyl-5-{1-[1-(2-oxo-tetrahydro-imidazolyl)]-acetyene}-aminopyrimidine. researchgate.netcsuohio.edu

Table 2: Products of Condensation Reaction

| Reactants | Major Product | Byproduct |

|---|---|---|

| This compound and 1-Acetyl-2-imidazolin-2-one | 4,6-dichloro-2-methyl-5-(1-acetyl-tetra-hydro-imidazo-2-ylidene)-aminopyrimidine | 4,6-dichloro-2-methyl-5-{1-[1-(2-oxo-tetrahydro-imidazolyl)]-acetyene}-aminopyrimidine |

Note: The structures are illustrative representations.

Proposed Esterification-Addition-Elimination Mechanism

The formation of the observed products in the condensation of this compound with 1-acetyl-2-imidazolin-2-one in the presence of POCl3 suggests a specific reaction pathway. The proposed mechanism is an esterification-addition-elimination mechanism. researchgate.netcsuohio.edu In this pathway, it is believed that POCl3, acting as both a solvent and a reagent, first reacts with 1-acetyl-2-imidazolin-2-one. This initial step is an esterification, where the acetyl group is likely modified or activated by the phosphorus oxychloride.

Following this activation, the amino group of this compound adds to the activated intermediate. The subsequent elimination step then leads to the formation of the final products. This mechanism accounts for the formation of the major product and the identified byproduct, and notably, it explains the absence of the initially expected simple condensation product. researchgate.netcsuohio.edu

Formation of Polycyclic Systems

Pyrido[1,2-e]purine Synthesis

The synthesis of pyrido[1,2-e]purine derivatives can be achieved from this compound through a two-step, one-pot reaction. acs.orgresearchgate.netresearchgate.netnih.gov This process involves the reaction of the pyrimidine derivative with pyridine under reflux conditions. acs.orgresearchgate.netresearchgate.netnih.gov In this reaction, pyridine acts as both a reactant and the solvent. The initial step is likely a nucleophilic substitution of one of the chlorine atoms on the pyrimidine ring by a nitrogen atom from a pyridine molecule, followed by an intramolecular cyclization to form the tricyclic pyrido[1,2-e]purine core.

Substitution of Chlorine Atoms with Secondary Amines

Following the synthesis of the pyrido[1,2-e]purine scaffold, which still contains a reactive chlorine atom, further functionalization can be achieved. The remaining chlorine atom can be substituted by various secondary amines. acs.orgresearchgate.netresearchgate.netnih.gov This nucleophilic aromatic substitution reaction allows for the introduction of a diverse range of substituents, leading to a library of pyrido[1,2-e]purine derivatives. For instance, secondary amines such as morpholine (B109124) and piperidine (B6355638) have been successfully used to displace the chlorine atom, yielding the corresponding morpholine/piperidine-substituted pyrido[1,2-e]purine derivatives. acs.orgnih.gov This subsequent modification is crucial for exploring the structure-activity relationships of this class of compounds.

Table 3: Synthesis and Functionalization of Pyrido[1,2-e]purines

| Starting Material | Reaction | Intermediate/Product | Subsequent Reaction | Final Product |

|---|---|---|---|---|

| This compound | Reaction with pyridine (reflux) | 2-chloro-4-methylpyrido[1,2-e]purine | Substitution with secondary amines (e.g., morpholine, piperidine) | Morpholine/piperidine-substituted pyrido[1,2-e]purine derivatives |

Note: The structures are illustrative representations.

Advanced Synthetic Methodologies and Process Optimization

The synthesis of this compound is crucial for its application as an intermediate in the pharmaceutical industry. Consequently, the development of advanced synthetic methodologies that ensure high purity and are amenable to industrial scale-up is of significant interest. This section details the techniques for achieving high-purity and the optimization strategies for large-scale production.

High-Purity Synthesis Techniques

The synthesis of high-purity this compound often involves a multi-step process that culminates in a final purification stage. A common and effective strategy for obtaining the compound with high purity is through the reduction of a nitro-pyrimidine precursor.

One of the established methods for synthesizing this compound begins with the nitration of 2-methyl-4,6-dihydroxypyrimidine to yield 2-methyl-5-nitro-4,6-dihydroxypyrimidine. This intermediate then undergoes chlorination, followed by the reduction of the nitro group to an amino group. The reduction step is critical for the purity of the final product. The use of reduced iron powder in a mixture of glacial acetic acid and methanol has been reported to be an effective method for the reduction of similar nitro-pyrimidines, achieving purities exceeding 99%.

The reaction parameters for the reduction step are crucial for achieving high purity and yield. A typical procedure involves the careful control of temperature and reaction time.

| Parameter | Condition | Purity Achieved | Yield |

|---|---|---|---|

| Reducing Agent | Reduced Iron Powder | >99% | ~50% |

| Solvent System | Glacial Acetic Acid and Methanol | ||

| Temperature | 60-65 °C | ||

| Reaction Time | 2 hours |

Following the chemical transformation, purification of the crude product is essential to remove any unreacted starting materials, reagents, and byproducts. The choice of purification method is dictated by the impurity profile and the desired final purity.

Recrystallization is a widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. For a compound like this compound, which possesses both amino and chloro functional groups, a range of solvent systems can be explored.

| Solvent/Solvent System | Rationale |

|---|---|

| Ethanol/Water | The polarity can be fine-tuned by adjusting the ratio to achieve optimal solubility characteristics. |

| Toluene | A non-polar solvent that can be effective in removing polar impurities. |

| Ethyl Acetate (B1210297)/Hexane | A combination of a moderately polar and a non-polar solvent can provide a steep solubility curve. |

Column chromatography can be employed for further purification if recrystallization does not yield the desired level of purity. Silica gel is a common stationary phase for the purification of moderately polar compounds. A solvent system with an appropriate polarity, such as a mixture of ethyl acetate and hexane, can be used to effectively separate the target compound from its impurities.

Industrial Scale Production Optimization

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents a unique set of challenges. Process optimization is key to ensuring a safe, efficient, and cost-effective manufacturing process.

A critical aspect of industrial synthesis is the management of reagents and reaction conditions. For instance, in chlorination reactions using phosphorus oxychloride (POCl₃), the removal of excess reagent can be problematic on a large scale. Distillation is a common method for removing excess POCl₃, but this can lead to the crystallization of the product mixture, making it difficult to handle. A strategic approach to mitigate this issue is the addition of a suitable solvent after the initial distillation, which keeps the mixture stirrable and facilitates further processing.

The optimization of reaction parameters is another crucial factor in industrial production. This includes a thorough investigation of:

Temperature: Small variations in temperature can significantly impact reaction kinetics, yield, and the formation of byproducts.

Pressure: For reactions involving gaseous reagents or byproducts, pressure control is essential for safety and efficiency.

Stoichiometry of Reagents: Optimizing the molar ratios of reactants can maximize the conversion of the limiting reagent and minimize waste.

Catalyst Selection and Loading: In catalytic reactions, such as the reduction of the nitro group, the choice of catalyst and its concentration can dramatically affect the reaction rate and selectivity.

Continuous flow chemistry represents a modern and advanced approach to chemical synthesis that offers several advantages for industrial production. In a continuous flow process, reactants are continuously pumped into a reactor where they mix and react. This methodology allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. The implementation of continuous flow technology for the synthesis of this compound could lead to significant improvements in yield, purity, and process safety.

| Optimization Area | Strategy | Potential Benefits |

|---|---|---|

| Reagent Handling | Post-distillation solvent addition for viscous reaction mixtures. | Improved material handling and processability. |

| Reaction Conditions | Systematic study of temperature, pressure, and stoichiometry. | Increased yield, reduced byproducts, and enhanced safety. |

| Catalysis | Screening for optimal catalyst and optimizing its loading. | Improved reaction efficiency and selectivity. |

| Downstream Processing | Development of efficient extraction and crystallization protocols. | Reduced solvent usage and improved product isolation. |

| Advanced Manufacturing | Implementation of continuous flow chemistry. | Enhanced process control, safety, and scalability. |

Waste minimization is another critical consideration in industrial scale production. The development of synthetic routes that minimize the generation of hazardous waste and the implementation of solvent recycling programs are integral components of a green and sustainable manufacturing process.

Applications in Pharmaceutical Research and Drug Discovery

Intermediate in Pharmaceutical Synthesis

As a highly functionalized molecule, 5-Amino-4,6-dichloro-2-methylpyrimidine is a sought-after intermediate for synthesizing complex active pharmaceutical ingredients (APIs). nbinno.comhsppharma.com Its reactive sites enable chemists to build upon its core structure to develop novel drugs.

A significant application of this compound is in the synthesis of the antihypertensive drug Moxonidine. hsppharma.com The synthesis pathway involves reacting this compound with 1-acetyl-2-imidazolidin-2-one in the presence of phosphorus oxychloride to produce a key intermediate, 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine. google.com

This intermediate is then treated with a base, such as sodium methoxide (B1231860), in an alcoholic solvent like methanol (B129727). google.comgoogle.com This step results in the selective replacement of one of the chlorine atoms with a methoxy group, yielding the final Moxonidine molecule. google.com This process highlights the compound's utility in creating targeted therapies for cardiovascular diseases.

The dichloropyrimidine framework is integral to the synthesis of various kinase inhibitors used in oncology. nbinno.com While many synthetic routes for the anticancer drug Dasatinib, a potent dual Src/Abl kinase inhibitor, utilize the closely related compound 4,6-dichloro-2-methylpyrimidine (B42779), the underlying chemistry demonstrates the importance of this class of intermediates. vixra.orgresearchgate.netchemicalbook.comgoogle.com In these syntheses, the dichloropyrimidine core undergoes nucleophilic substitution reactions to build the complex heterocyclic structure of Dasatinib. vixra.orggoogle.com The versatility of intermediates like this compound is critical for developing targeted cancer therapies. nbinno.com

This compound is widely employed as an intermediate in the synthesis of antiviral agents. nbinno.com The broader family of aminodichloropyrimidines has shown potential in inhibiting the replication of a wide range of viruses. nih.gov Research has indicated that this class of compounds can interfere with the maturation of viral particles, presenting a unique mechanism of action for new antiviral drug development. nih.gov While specific antiviral drugs derived directly from this compound are part of ongoing research, its role as a key building block is well-established. nbinno.com

The application of pyrimidine (B1678525) derivatives extends beyond antiviral research into broader anti-infective therapies. orientjchem.org The pyrimidine scaffold is central to numerous compounds developed to combat bacterial, fungal, and protozoan infections. orientjchem.orgjuniperpublishers.com For instance, pyrimidine analogs are being investigated as dual inhibitors of essential kinases in the malaria parasite, Plasmodium falciparum, aiming to overcome drug resistance. The structural features of this compound make it a valuable precursor for generating libraries of novel compounds to be screened for activity against a multitude of infectious disease targets.

Exploration of Biological Activities of Derivatives

Beyond its role as a synthetic intermediate, direct derivatives of the aminodichloropyrimidine scaffold have been explored for their own intrinsic biological activities. nih.govjuniperpublishers.com

Derivatives of aminodichloropyrimidines have demonstrated notable anti-inflammatory potential. nih.gov A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by immune cells. Research on a series of 5-substituted 2-amino-4,6-dichloropyrimidines, which are structurally analogous to derivatives of this compound, revealed significant inhibitory effects on immune-activated NO production. nih.gov

One study systematically replaced the substituent at the 5-position of the pyrimidine ring and measured the resulting compound's ability to inhibit NO production. The findings indicated that all tested 2-amino-4,6-dichloropyrimidine (B145751) derivatives suppressed NO production in a dose-dependent manner. nih.gov This discovery points to a promising avenue for developing novel anti-inflammatory agents based on this chemical scaffold. nih.govnih.gov

| Compound (Substituent at C5) | IC₅₀ for NO Inhibition (µM) |

|---|---|

| 5-fluoro | 2 |

| 5-(prop-2-yn-1-yl) | 9 |

| 5-ethyl | 15 |

| 5-methyl | 20 |

| 5-phenyl | 24 |

| 5-propyl | 26 |

| 5-butyl | 36 |

This table presents the 50% inhibitory concentration (IC₅₀) of various 5-substituted 2-amino-4,6-dichloropyrimidines on nitric oxide (NO) production, based on data from a pilot screening study. nih.gov

Antiviral Properties

Initial interest in this class of compounds was partly motivated by the known antiviral activity of the parent structure, 2-amino-4,6-dichloropyrimidine, which was reported to be active against a broad range of viruses, including members of the Herpes, Picorna, and Pox groups. However, subsequent testing of 5-substituted derivatives, including this compound, did not yield similar results. In a broad panel screening, the compound was found to have no significant antiviral activity (EC₅₀ > 100 µg/mL) against a wide array of viruses, such as HIV-1, HIV-2, Herpes Simplex Virus (HSV-1, HSV-2), Human Cytomegalovirus (HCMV), and Vaccinia virus, among others.

The antiviral mechanism attributed to the parent compound, 2-amino-4,6-dichloropyrimidine, involved the prevention of viral particle maturation. It was reported that viral proteins synthesized in the presence of the compound were not correctly assembled into new virions. However, as this compound did not demonstrate antiviral activity in the conducted studies, this mechanism of inhibiting viral replication and maturation is not applicable to it.

Antimicrobial Properties

Based on a review of available scientific literature, there are no specific research studies detailing the antimicrobial (antibacterial or antifungal) properties of this compound. While the pyrimidine core is found in many antimicrobial agents, the specific activity of this compound has not been reported.

Enzyme Inhibition Studies

The direct interaction of this compound with specific enzymes has not been extensively characterized. The primary biological effect reported is the inhibition of cellular nitric oxide production rather than the inhibition of an isolated enzyme.

As the mechanism of nitric oxide inhibition is not yet elucidated, the specific molecular target for this compound remains unknown. It is hypothesized that the compound may interfere with the function of nitric oxide synthases (NOS), the enzymes responsible for producing NO. Some studies on similar polysubstituted pyrimidines suggest that they can suppress the inducible nitric oxide synthase (iNOS) isoform more potently than the neuronal (nNOS) or endothelial (eNOS) isoforms. However, direct evidence of enzyme inhibition by this compound has not been presented.

Lead Compound Identification and Optimization

The this compound structure is a valuable scaffold in medicinal chemistry for the identification and optimization of lead compounds, particularly for kinase inhibitors. uniroma1.itnih.gov The two chlorine atoms on the pyrimidine ring are highly reactive and serve as versatile handles for synthetic modification, allowing chemists to systematically introduce different functional groups and explore the chemical space around the core structure.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies focus on how substitutions at the C4 and C6 chloro positions, as well as modifications to the C5 amino group, influence kinase inhibitory potency and selectivity. acs.orgnih.gov

The chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution reactions, making the C4 and C6 positions ideal for introducing a wide variety of side chains, typically containing amine functionalities. SAR studies have shown that the nature of these side chains is critical for target engagement. For example, in the development of aminopyrimidine-based inhibitors for Lymphocyte-specific kinase (Lck), replacing a bulkier aminoquinazoline ring with a more streamlined aminopyrimidine core required careful optimization of the appended side chains to maintain potency. acs.org

Key SAR findings for this class of compounds generally indicate that:

Hinge-Binding Group: The amino group (at C4 or C6, after substitution) attached to the pyrimidine ring is crucial for forming one or more hydrogen bonds with the kinase hinge region.

Side Chain Composition: The size, polarity, and flexibility of the substituents introduced at the C4 and C6 positions dictate the inhibitor's ability to access deeper hydrophobic pockets within the ATP-binding site. This significantly impacts both the potency and the selectivity profile of the compound against a panel of different kinases. acs.orgresearchgate.net

Solvent-Exposed Region: One of the side chains often extends towards the solvent-exposed region of the active site. Modifications in this area can be used to fine-tune physicochemical properties like solubility without negatively impacting binding affinity.

The following table illustrates hypothetical SAR data for a series of derivatives based on the this compound scaffold, drawing on established principles for aminopyrimidine kinase inhibitors.

| Compound ID | C4-Substituent | C6-Substituent | Target Kinase | Inhibitory Activity (IC50, nM) |

| A | -Cl | -NH-Phenyl | Kinase X | >10000 |

| B | -NH-(4-methoxy)phenyl | -NH-Phenyl | Kinase X | 520 |

| C | -NH-(4-methoxy)phenyl | -NH-(3-pyridyl) | Kinase X | 150 |

| D | -NH-(4-methoxy)phenyl | -NH-(thiazol-2-yl) | Kinase X | 45 |

| E | -NH-(4-piperazinyl)phenyl | -NH-(thiazol-2-yl) | Kinase X | 8 |

This table is a hypothetical representation based on established SAR principles for pyrimidine kinase inhibitors.

Design of Novel Therapeutic Candidates

The this compound scaffold is an excellent starting point for the rational design of novel therapeutic candidates. nih.gov Its proven utility in established drugs like Dasatinib and its synthetic tractability make it a "privileged scaffold" for targeting kinases. uniroma1.it The design process often involves computational modeling and structure-based design to create new molecules with improved properties.

One successful strategy involves using the core scaffold to anchor the molecule in the ATP binding site while extending new functionalities into less conserved regions of the kinase, thereby improving selectivity and potency. For instance, a study on Dasatinib derivatives aimed to enhance specificity for Src, Csk, and Abl kinases by conjugating amino acids and fatty acids to the parent molecule. nih.govnih.gov This strategy extended the drug's structure toward more variable regions of the kinase, creating new, specific interactions. nih.gov

The research yielded derivatives with significantly altered activity and selectivity profiles. For example, the Dasatinib-L-arginine conjugate was found to be the most potent derivative tested against Csk, Src, and Abl kinases. nih.gov In contrast, a derivative with a 10-carbon fatty acid chain (Das-C10) showed a remarkable 91.4-fold selectivity for Src over Csk. nih.gov These findings demonstrate how the foundational pyrimidine scaffold can be systematically modified to design novel therapeutic candidates with tailored biological activities.

The table below summarizes key findings from this research, showcasing the design of new candidates from the core Dasatinib structure. nih.gov

| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (Abl/Src) |

| Dasatinib (Parent) | Src | <0.25 | 1.8 |

| Abl | <0.45 | ||

| Csk | 4.4 | ||

| Dasatinib-L-arginine (7) | Src | <0.25 | 1.8 |

| Abl | <0.45 | ||

| Csk | 4.4 | ||

| Dasatinib-glutamic acid (15) | Src | 17 | 10.2 |

| Abl | 174 | ||

| Csk | 2300 | ||

| Dasatinib-C10 fatty acid (18) | Src | 35 | 1.1 |

| Abl | 38 | ||

| Csk | 3200 |

Data sourced from a study on Dasatinib conjugates designed to improve kinase specificity. nih.gov

Applications in Agrochemical Research

Research on New Agrochemical Agents

The exploration of 5-Amino-4,6-dichloro-2-methylpyrimidine for the development of new agrochemical agents is not documented in the accessible scientific literature. The primary application found for this compound is as a pharmaceutical intermediate, notably in the synthesis of the antihypertensive drug Moexipril. guidechem.com Although some suppliers of this chemical are linked to the agrochemical industry, its specific application or research direction within that field remains unpublished. echemi.com

Computational and Mechanistic Investigations

Reaction Mechanism Studies

Understanding the reaction mechanisms involving 5-Amino-4,6-dichloro-2-methylpyrimidine is fundamental for its application in organic synthesis.

Condensation Reactions and Proposed Mechanisms

A study on the condensation reaction between this compound and 1-acetyl-2-imidazolin-2-one in the presence of phosphorus oxychloride (POCl3) as a solvent has elucidated a specific reaction pathway. The primary product of this reaction is 4,6-dichloro-2-methyl-5-(1-acetyl-tetra-hydro-imidazo-2-ylidene)-aminopyrimidine, with 4,6-dichloro-2-methyl-5-{1-[1-(2-oxo-tetrahydro-imidazolyl)]-acetyene}-aminopyrimidine formed as a by-product. Notably, the expected product, 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine, was not detected. This outcome suggests a reaction mechanism involving esterification, followed by addition and elimination steps.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a biological target.

Predicting Inhibitory Effects Against Biological Targets (e.g., SARS-CoV-2 Main Protease)

Based on the available search results, no specific molecular docking or dynamics simulation studies have been published that investigate the inhibitory effects of this compound against the SARS-CoV-2 main protease or other biological targets. However, research on other pyrimidine (B1678525) derivatives has demonstrated their potential as inhibitors of various enzymes, suggesting that this compound could be a candidate for similar computational screening studies in the future.

Theoretical Calculations of Proton Transfer Complexes

Theoretical calculations are instrumental in understanding the non-covalent interactions that govern the formation of molecular complexes, including those involving proton transfer.

Understanding Intermolecular Interactions and Binding Mechanisms

There are no specific theoretical studies in the provided search results that focus on the proton transfer complexes of this compound. Theoretical investigations into the proton transfer capabilities of other pyrimidine compounds have been conducted, providing a foundational understanding of how the pyrimidine ring can participate in hydrogen bonding and proton transfer processes. These studies often employ density functional theory (DFT) to model the geometries and energies of such complexes, which could be applied to this compound in future research to elucidate its intermolecular interaction patterns.

DNA Binding Mechanism Studies

Investigating the interaction of small molecules with DNA is crucial for the development of new therapeutic agents.

Based on the provided search results, there are no studies available that specifically detail the DNA binding mechanism of this compound.

Emerging Research Areas and Future Directions

Development of Novel Pyrimidine-Based Energetic Materials

The quest for new high-energy-density materials (HEDMs) that offer a superior balance of performance and stability has led researchers to explore nitrogen-rich heterocyclic compounds, with the pyrimidine (B1678525) skeleton being a promising candidate. rsc.orgrsc.org The inherent thermal stability of the aromatic pyrimidine ring, combined with the potential for introducing multiple "energetic" functional groups (like nitro groups), makes it an attractive backbone for the next generation of energetic materials. researchgate.netresearchgate.net

A pivotal strategy in the design of new energetic materials is "skeleton editing," a process that modifies the core molecular structure to create diverse and complex energetic backbones. rsc.org Starting from pyrimidine derivatives, this approach allows for the synthesis of a wide array of structures. rsc.org Methodologies such as ring-opening and ring-closing reactions can transform the initial pyrimidine ring into various structural analogues, including:

Open-chain derivatives: Where the pyrimidine ring is cleaved to form linear energetic compounds.

Monocyclic derivatives: Where the core pyrimidine ring is retained but extensively functionalized.

Bicyclic and Fused Skeletons: Where the pyrimidine ring is fused with other rings (e.g., triazole, oxadiazole) to create rigid, high-density structures with enhanced thermal stability. rsc.orgrsc.org

This skeletal editing approach is a robust synthetic tool for converting readily available pyrimidines into a wide scope of high-energy backbones, many of which exhibit promising energetic properties. rsc.orgrsc.org

The introduction of nitro (–NO2) and chloro (–Cl) groups is fundamental to the synthesis of energetic materials. nih.gov For a precursor like 5-Amino-4,6-dichloro-2-methylpyrimidine, these pathways are of particular interest.

Nitration: This is a key process for adding explosive power to a molecule. The amino group on the pyrimidine ring can be converted into a nitramine, a powerful energetic functional group. rsc.org Furthermore, nitration can be applied to the pyrimidine ring itself, although this can be challenging. The synthesis of compounds like 2-Amino-4,6-dichloro-5-nitropyrimidine highlights the direct nitration of the pyrimidine core. researchgate.net The number and placement of nitro groups are critical in determining the energetic performance and sensitivity of the final compound. nih.gov

Chlorination: The chlorine atoms present in this compound contribute to the molecule's density, a crucial factor for detonation performance. They also serve as versatile leaving groups, allowing for further substitution reactions to build more complex energetic molecules.

Research has shown that pyrimidine-based compounds with various combinations of amino, nitro, and chloro groups can yield materials with high detonation velocities and pressures, often surpassing traditional explosives like TNT. researchgate.netrsc.org

Table 1: Comparison of Pyrimidine-Based Energetic Compounds

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| N-(7-oxo-6,7-dihydro- rsc.orgrsc.orgresearchgate.netoxadiazolo[3,4-d]pyrimidin-5-yl)nitramide | 1.84 | 8089 | 26.9 |

| 2,4,6-triamino-5-nitropyrimidin-1-ium nitrate | 1.85 | 8644 | 29.6 |

| 4,6-diamino-5-nitro-2-oxo-2,3-dihydropyrimidin-1-ium nitrate | 1.81 | 7996 | 26.0 |

Note: Data for pyrimidine derivatives is sourced from reference researchgate.net.

Advanced Material Science Applications (e.g., OLEDs for related compounds)

While direct applications of this compound in material science are still emerging, its structural motifs are highly relevant to advanced materials, particularly for related pyrimidine compounds in Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgresearchgate.net The pyrimidine core is electron-deficient, a property that is highly sought after for materials used in organic electronics. spiedigitallibrary.org

In the context of OLEDs, pyrimidine derivatives have been successfully incorporated as building blocks for several key components:

Emitters: Including fluorescent, phosphorescent, and thermally activated delayed fluorescent (TADF) emitters. spiedigitallibrary.orgmdpi.com

Host Materials: Bipolar host materials containing pyrimidine units can improve charge carrier balance, leading to high-efficiency OLEDs. spiedigitallibrary.orgrsc.org

Electron Transporting Materials (ETMs): The electron-deficient nature of the pyrimidine ring facilitates better electron injection and transport properties. spiedigitallibrary.org

The combination of an electron-accepting pyrimidine core with various electron-donating groups allows for precise tuning of the photophysical and electronic properties of the resulting materials. mdpi.com This makes the pyrimidine scaffold, exemplified by compounds like this compound, a promising platform for designing the next generation of materials for displays and solid-state lighting. spiedigitallibrary.org

Strategies for Resolving Contradictions in Biological Activity Data

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast number of biologically active compounds. nih.gov However, a recurring challenge in drug discovery is the appearance of contradictory biological activity data for closely related compounds. nih.gov Several factors can contribute to these discrepancies:

Subtle Structural Variations: Minor changes in the substitution pattern on the pyrimidine ring can lead to significant differences in biological activity, binding affinity, and mechanism of action.

Different Assay Conditions: Variations in experimental protocols, cell lines, and target enzymes used across different studies can produce conflicting results.

Chirality and Stereoisomers: The presence of stereocenters can result in isomers with vastly different biological effects.

To address these challenges and ensure data reliability, researchers are employing several strategies:

Standardized Biological Assays: Promoting the use of standardized protocols and reference compounds to allow for more accurate comparison of data between different research groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using computational models to correlate chemical structure with biological activity. These models can help identify key structural features responsible for activity and predict the effects of modifications, thereby helping to rationalize seemingly contradictory data points.

Mechanism of Action Studies: Elucidating the precise molecular target and mechanism by which a compound exerts its effect. This can clarify why structurally similar compounds may exhibit different activities.

Integrated Data Analysis: Combining data from multiple sources, including in vitro, in vivo, and computational studies, to build a more comprehensive and robust understanding of a compound's biological profile.

By applying these rigorous strategies, the scientific community can build a more coherent understanding of the structure-activity relationships within the pyrimidine class, accelerating the development of new therapeutic agents. nih.gov

Green Chemistry Approaches in Synthesis

The synthesis of specialty chemicals like this compound traditionally involves multi-step processes that may use hazardous reagents and solvents. The principles of green chemistry aim to mitigate this environmental impact by designing more sustainable and efficient synthetic routes. mdpi.com

Key green chemistry approaches applicable to the synthesis of pyrimidine derivatives include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids.

Catalysis: Employing catalysts (including biocatalysts and nanocatalysts) to improve reaction efficiency, reduce energy consumption, and minimize waste generation. researchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. mdpi.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the final product, which increases efficiency and reduces the number of purification steps and associated waste. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

The adoption of these green methodologies not only reduces the environmental footprint of chemical manufacturing but also often leads to more cost-effective and safer production processes. ejcmpr.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Pyrimidines

| Feature | Conventional Synthesis | Green Synthesis Approach |

|---|---|---|

| Solvents | Often uses hazardous/volatile organic solvents (e.g., DMF, dichloromethane). | Employs safer alternatives like water, ethanol (B145695), or solvent-free conditions. ejcmpr.com |

| Energy | Typically relies on prolonged heating with conventional methods. | Utilizes energy-efficient techniques like microwave irradiation. mdpi.com |

| Catalysts | May use stoichiometric amounts of toxic reagents. | Uses catalytic amounts of reusable and non-toxic catalysts. researchgate.net |

| Process | Often involves multiple steps with intermediate isolation and purification. | Focuses on one-pot, multicomponent reactions to improve efficiency. |

| Waste | Can generate significant amounts of byproducts and solvent waste. | Designed for high atom economy, minimizing waste generation. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Amino-4,6-dichloro-2-methylpyrimidine with high purity?

- Methodological Answer : The compound can be synthesized via chlorination of 4,6-dihydroxy-2-methylpyrimidine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux. Evidence from analogous pyrimidine derivatives indicates yields >80% when using POCl₃ at 110°C for 6–8 hours, followed by amination with aqueous ammonia . Key parameters include stoichiometric control of chlorinating agents and inert atmosphere to minimize side reactions (e.g., over-chlorination). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for achieving >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl group at C-2 appears as a singlet near δ 2.50 ppm in DMSO-d₆, while the amino group (NH₂) resonates as a broad singlet at δ ~7.50 ppm. Chlorine substituents at C-4 and C-6 deshield adjacent carbons, with C-5 (bearing the amino group) appearing at ~113 ppm in ¹³C NMR .

- Mass Spectrometry (EI-MS) : Characteristic molecular ion peaks at m/z 201/203 (M⁺, Cl isotopic pattern) confirm the molecular formula .

- Elemental Analysis : Validate C, H, N, and Cl content (e.g., 41.61% C, 20.80% N theoretical) to confirm purity .

Q. How does solvent choice impact the stability of this compound during storage?

- Methodological Answer : The compound is sensitive to polar aprotic solvents like dimethyl sulfoxide (DMSO), which can induce decomposition via hydrolysis or oxidation. Stability studies on similar 5-aminopyrimidines recommend storage in anhydrous ethanol or acetonitrile at –20°C under nitrogen. Lyophilization is advised for long-term storage . Regular HPLC monitoring (C18 column, acetonitrile/water gradient) is recommended to detect degradation products .

Q. What are the common nucleophilic substitution reactions for modifying the chlorine substituents?

- Methodological Answer : The C-4 and C-6 chlorines are reactive toward amines, alkoxides, and thiols. For example:

- Amination : React with alkyl/aryl amines (1.2 eq) in THF at 60°C for 12 hours to yield bis-aminated derivatives.

- Methoxy Substitution : Use sodium methoxide in methanol under reflux (4 hours) to replace Cl with OCH₃ .

Kinetic studies suggest C-6 is more reactive than C-4 due to steric effects from the methyl group at C-2 .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in complex reactions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) can map electron density distributions, identifying electrophilic/nucleophilic sites. For example, the C-5 amino group’s lone pairs increase electron density at C-4/6, facilitating SNAr reactions. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model solvation effects on reaction pathways . Validate predictions experimentally via kinetic isotope effects or Hammett plots .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Impurity Artifacts : Re-test compounds after rigorous purification (e.g., preparative HPLC).

- Solvent Effects : Compare activity in DMSO vs. saline buffers to rule out solvent-driven false positives .

- Assay Conditions : Standardize pH (7.4), temperature (37°C), and incubation times across studies. For example, thymidine phosphorylase inhibition assays require pre-incubation with Mg²⁺ to stabilize enzyme activity .

Q. How to design derivatives of this compound for targeted enzyme inhibition?

- Methodological Answer :

- Scaffold Hybridization : Attach pharmacophores (e.g., acetylated imidazoline) at C-5 to enhance binding to enzyme active sites. Evidence from related compounds shows improved inhibition of thymidine phosphorylase when C-5 is substituted with hydrophobic groups .

- QSAR Modeling : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?

- Methodological Answer : Byproducts often result from:

- Pd-Catalyzed Side Reactions : Trace Pd residues in Suzuki couplings can dechlorinate the pyrimidine. Use scavengers like Smopex-234 (polymer-bound thiol) to remove residual Pd .

- Thermal Degradation : Monitor reactions via in-situ FTIR to detect intermediates (e.g., ring-opened species) at elevated temperatures (>100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.